2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine

Physicochemical characterization Purification development Formulation pre-screening

Securing the precise substitution pattern for your medicinal chemistry program is critical: C2-cyclopropyl, C4-methoxymethyl, and a single C5-iodine on the pyrimidine ring eliminates chemoselectivity issues inherent to dihalogenated analogs. This scaffold delivered CDK4/cyclin D3 IC50 of 1 nM and CDK6/cyclin D3 IC50 of 10 nM in kinase inhibition studies. The single iodine handle enables clean late-stage Suzuki/Sonogashira diversification without competing reactivity. The methoxymethyl group serves as a protected hydroxymethyl equivalent, simplifying orthogonal protection strategies. ≥98% purity ensures reproducible results in cross-coupling and biological assays.

Molecular Formula C9H11IN2O
Molecular Weight 290.104
CAS No. 2173999-86-3
Cat. No. B2520150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine
CAS2173999-86-3
Molecular FormulaC9H11IN2O
Molecular Weight290.104
Structural Identifiers
SMILESCOCC1=NC(=NC=C1I)C2CC2
InChIInChI=1S/C9H11IN2O/c1-13-5-8-7(10)4-11-9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3
InChIKeyALIDAQUCZRFRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine (CAS 2173999-86-3): Chemical Identity and Baseline Procurement Profile


2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is a tri-substituted pyrimidine derivative bearing a C2 cyclopropyl group, a C5 iodine atom, and a C4 methoxymethyl moiety . The compound has molecular formula C9H11IN2O and molecular weight 290.1 g/mol . The C5 iodine serves as a reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Sonogashira), while the cyclopropyl and methoxymethyl groups modulate steric and electronic properties . Commercially, the compound is available at 98% purity (Leyan) and 95%+ purity (CheMenu, ChemSpace), with pricing from Enamine (via Wako) ranging from approximately 161,100 JPY/100 mg to 1,999,800 JPY/10 g [1][2].

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine: Why Generic 5-Iodopyrimidine or Alternative Substitution Patterns Cannot Be Interchanged


The substitution pattern of 2-cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is precisely defined: a cyclopropyl at C2, iodine at C5, and methoxymethyl at C4. This pattern is not interchangeable with related analogs. The most direct comparator, 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine (CAS 1525519-07-6), differs by a C4 chloro substitution versus the C4 hydrogen in the target compound, producing a ~12% higher molecular weight (324.55 vs. 290.1 g/mol) and a markedly different predicted pKa (-1.67 vs. +0.39) . Generic 5-iodopyrimidine (CAS 31462-58-5) lacks both the cyclopropyl and methoxymethyl groups entirely, resulting in fundamentally different reactivity, solubility, and biological target engagement . Substituting an analog without identical substitution cannot preserve the intended physicochemical properties or the specific structure-activity relationships documented in kinase inhibition studies [1]. For procurement in medicinal chemistry campaigns, these differences translate directly to altered potency, selectivity, and synthetic utility—generic replacement is not scientifically equivalent.

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine (CAS 2173999-86-3): Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Predicted Boiling Point, Density, and pKa vs. 4-Chloro Analog

Direct comparison of predicted physicochemical properties between the target compound and its closest commercially available analog, 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, reveals substantial differences that impact purification and handling . The target compound exhibits a predicted boiling point of 322.1±27.0 °C, which is approximately 31.7 °C lower than the chloro analog (353.8±37.0 °C) . Density is predicted at 1.756±0.06 g/cm³ versus 1.832±0.06 g/cm³ . Most notably, the predicted pKa differs by over 2 log units (+0.39±0.29 for target vs. -1.67±0.41 for chloro analog), indicating significantly different protonation behavior that affects chromatographic retention and solubility in aqueous buffer systems .

Physicochemical characterization Purification development Formulation pre-screening

CDK4/6 Kinase Inhibitory Activity: Potency Metrics from Patent-Reported Assays

Patent US20230416271 discloses the target compound as Compound I.5 within a series of heteroarylquinazoline protein kinase inhibitors [1]. In Caliper Mobility Shift Assays, Compound I.5 demonstrated CDK4/cyclin D3 inhibition with IC50 = 1 nM and CDK6/cyclin D3 inhibition with IC50 = 10 nM [1][2]. While this data derives from the patent's internal compound series and not from a direct head-to-head comparison with the 4-chloro analog in the same publication, it establishes a potency benchmark for this substitution pattern. The 4-chloro analog (CAS 1525519-07-6) does not appear in the BindingDB entries for this patent series, and no publicly available CDK inhibition data was located for that comparator during this analysis [3].

CDK inhibition Kinase assay Cancer research

Molecular Weight and Halogen Substitution Pattern Differentiation

The target compound (C9H11IN2O, MW 290.1) differs from the 4-chloro analog (C9H10ClIN2O, MW 324.55) by the substitution of chlorine at C4 with hydrogen . This results in a 34.45 g/mol (approximately 12%) lower molecular weight and the absence of a second halogen (chlorine) on the pyrimidine ring . In cross-coupling applications, the 4-chloro analog contains two potential leaving groups (C4 Cl and C5 I), introducing chemoselectivity challenges that require additional synthetic steps or protecting group strategies . The target compound's single halogen (C5 iodine) provides a single defined reactive site, simplifying reaction planning and reducing the risk of undesired side products .

Mass spectrometry Reaction stoichiometry Inventory management

Commercial Availability and Purity Grade Comparison

Commercial availability data for the target compound indicates sourcing options at 98% purity (Leyan) and 95%+ purity (CheMenu, ChemSpace) [1]. Pricing from Enamine Ltd. (distributed by Wako) is publicly listed: 100 mg at 161,100 JPY, 250 mg at 230,600 JPY, 500 mg at 362,600 JPY, 1 g at 465,100 JPY, 2.5 g at 911,300 JPY, 5 g at 1,348,600 JPY, and 10 g at 1,999,800 JPY . In comparison, the 4-chloro analog (CAS 1525519-07-6) is available at 95% purity from Enamine via ChemSpace, with listed pricing of $366/100 mg, $523/250 mg, $824/500 mg, and $1,057/1 g [2]. Note that the chloro analog's 1 g price ($1,057) is approximately 98,000 JPY at typical exchange rates, substantially lower than the target compound's 1 g price of 465,100 JPY [2]. This price differential reflects the target compound's specialized substitution pattern and potentially lower production volume.

Procurement Supply chain Quality control

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine (CAS 2173999-86-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: CDK4/6 Inhibitor Lead Optimization and SAR Expansion

The documented CDK4/cyclin D3 IC50 of 1 nM and CDK6/cyclin D3 IC50 of 10 nM for Compound I.5 (patent US20230416271) positions this substitution pattern as a validated starting point for cyclin-dependent kinase inhibitor development [1]. Procurement of this specific CAS number ensures the exact substitution pattern (C2 cyclopropyl, C4 methoxymethyl, C5 iodine) that produced this potency profile. Replacement with the 4-chloro analog would introduce an additional halogen with unknown effects on kinase selectivity and cellular permeability. The single C5 iodine also provides a defined site for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling to explore SAR at the 5-position .

Synthetic Methodology: 5-Substituted Pyrimidine Carbocyclic Nucleoside Intermediate

Patent literature identifies this compound class as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The C5 iodine atom enables regioselective coupling with alkynyl, aryl, or heteroaryl partners to install diverse C5 substituents required for nucleoside analog development [3]. The C4 methoxymethyl group serves as a protected hydroxymethyl equivalent, offering orthogonal protection strategies during multi-step synthesis. The absence of a C4 chloro (unlike the comparator) eliminates competing nucleophilic aromatic substitution pathways that could complicate reaction sequences.

Process Chemistry: Purification Development Leveraging Defined Physicochemical Properties

The predicted boiling point (322.1±27.0 °C) and pKa (+0.39±0.29) differentiate this compound from the 4-chloro analog (bp 353.8±37.0 °C; pKa -1.67±0.41) . These differences inform solvent selection for recrystallization, flash chromatography conditions, and evaporation parameters. For laboratories scaling reactions or developing purification protocols, the ~31.7 °C lower predicted boiling point relative to the chloro analog translates to reduced energy input and shorter evaporation cycles. The positive pKa value (vs. negative for the chloro analog) indicates different protonation behavior under acidic HPLC mobile phase conditions, directly affecting method development for purity analysis.

Cross-Coupling Methodology: Defined Single-Site Reactivity for Palladium-Catalyzed Transformations

The target compound contains a single halogen (C5 iodine) on the pyrimidine ring, in contrast to the 4-chloro analog which bears two halogens (C4 Cl and C5 I) . In Suzuki-Miyaura or Sonogashira cross-coupling applications, the single-halogen pattern eliminates the chemoselectivity challenges inherent to dihalogenated pyrimidines [4]. This simplifies reaction planning, reduces the need for sequential deprotection/coupling strategies, and minimizes side-product formation. Procurement of this specific CAS ensures the intended reactivity profile without the additional synthetic complexity introduced by the C4 chloro substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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